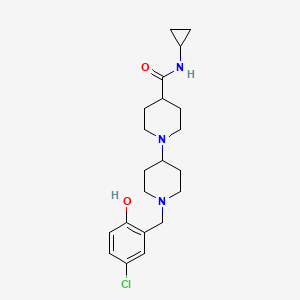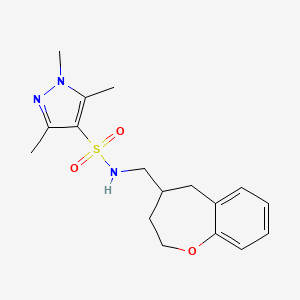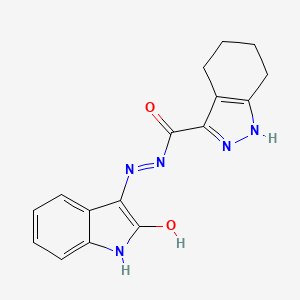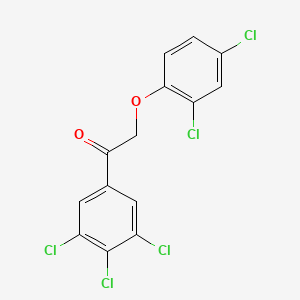
1'-(5-chloro-2-hydroxybenzyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1'-(5-chloro-2-hydroxybenzyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide" is a chemical compound with potential interest in various fields of chemistry and pharmacology. While direct studies on this compound are scarce, related research on similar structures offers insight into its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of complex bipiperidine carboxamides involves multi-step chemical processes, starting from basic cyclic and acyclic precursors. Functionalized chloroenamines are often used in the synthesis of cyclopiperidine carboxamides, indicating a potential pathway for synthesizing the compound (Vilsmaier et al., 1995). Additionally, N-heterocyclic carbene-catalyzed reactions provide efficient methods for constructing complex molecular skeletons, suggesting a possible synthesis route for similar compounds (Du, Li, & Wang, 2009).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in determining the conformation and configuration of complex compounds. For example, the crystal structure analysis of related compounds has revealed the presence of specific molecular conformations in the solid state, which could be relevant for understanding the structural properties of the target compound (Banerjee et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with various reagents, leading to a wide range of possible reactions including cyclization, acylation, and amidation. The synthesis and structural characterization of metal complexes with similar Schiff base ligands illustrate the compound's potential to participate in complex chemical reactions (Dongare & Aswar, 2022).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular structure. The synthesis and crystal structure of related compounds provide insights into how structural features affect these properties (Guo, Zhang, & Xia, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's functional groups and molecular framework. Studies on related compounds, such as the development of carboxamide protecting groups, offer insights into the chemical behavior and potential applications of the compound (Muranaka, Ichikawa, & Matsuda, 2011).
properties
IUPAC Name |
1-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN3O2/c22-17-1-4-20(26)16(13-17)14-24-9-7-19(8-10-24)25-11-5-15(6-12-25)21(27)23-18-2-3-18/h1,4,13,15,18-19,26H,2-3,5-12,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNDOJVKZVDFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)CC4=C(C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5663189.png)
![2-(3-phenylpropyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663204.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5663212.png)

![4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5663217.png)
![6-(2,5-dimethylphenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5663225.png)
![1-(3-methoxypropanoyl)-4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5663235.png)
![2-{[(4-methoxyphenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5663238.png)

![3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5663248.png)

![1-[2-(2-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B5663269.png)
![2-pyridinyl{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}methanol](/img/structure/B5663273.png)